molecular formula C15H19N3OS B2383045 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide CAS No. 2335461-22-6

1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2383045
CAS No.: 2335461-22-6
M. Wt: 289.4
InChI Key: SPJUQSIMFYXJHU-UHFFFAOYSA-N
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Description

The compound “1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide” is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and studied for their anti-tubercular properties . The compound is part of a collection of rare and unique chemicals provided to early discovery researchers .


Synthesis Analysis

Benzothiazole derivatives, including “this compound”, can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The yield of the synthesis process can vary .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives are complex and involve multiple steps . The reactions can be influenced by various factors such as the type of reactants used, the reaction conditions, and the presence of catalysts .

Future Directions

The future directions for research on “1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide” and other benzothiazole derivatives could include further exploration of their anti-tubercular properties, investigation of their mechanisms of action, and development of more efficient synthesis methods .

Properties

IUPAC Name

1-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-9-7-10(2)13-12(8-9)20-15(17-13)18-5-3-11(4-6-18)14(16)19/h7-8,11H,3-6H2,1-2H3,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJUQSIMFYXJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3CCC(CC3)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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